molecular formula C19H10N2O3 B134999 1-Nitro-6-azabenzo(a)pyrene N-oxide CAS No. 138835-33-3

1-Nitro-6-azabenzo(a)pyrene N-oxide

Cat. No. B134999
M. Wt: 314.3 g/mol
InChI Key: VPZIZDPGGWCVSW-UHFFFAOYSA-N
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Description

1-Nitro-6-azabenzo(a)pyrene N-oxide, also known as N-NO-ABP, is a nitroaromatic compound that belongs to the class of carcinogenic chemicals. It is a potent mutagenic and genotoxic agent that has been extensively studied for its potential role in inducing cancer. N-NO-ABP is a derivative of 1-nitropyrene, which is a common environmental pollutant found in tobacco smoke, diesel exhaust, and charbroiled foods.

Mechanism Of Action

The mechanism of action of 1-Nitro-6-azabenzo(a)pyrene N-oxide involves its metabolism to reactive intermediates that can bind to DNA and form adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer. 1-Nitro-6-azabenzo(a)pyrene N-oxide is metabolized by cytochrome P450 enzymes to form N-hydroxy-N-ABP, which can then be further metabolized to form reactive nitrenium ions and electrophilic intermediates that can react with DNA. The formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to be dependent on the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.

Biochemical And Physiological Effects

1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce oxidative stress and inflammation in cells, which can contribute to its carcinogenic effects. It has also been shown to inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and mutations. 1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce cell cycle arrest and apoptosis in some cell types, while promoting cell proliferation in others. It has also been shown to modulate the expression of genes involved in cell signaling, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

1-Nitro-6-azabenzo(a)pyrene N-oxide is a potent and specific mutagenic agent that can be used to study the mechanisms of chemical carcinogenesis. It has been extensively studied in animal models and has been implicated in human bladder cancer. However, 1-Nitro-6-azabenzo(a)pyrene N-oxide is a highly toxic and carcinogenic substance that requires careful handling and disposal. It is also a relatively expensive compound that may not be readily available in some laboratories.

Future Directions

Future research on 1-Nitro-6-azabenzo(a)pyrene N-oxide should focus on elucidating its mechanism of action and identifying potential targets for intervention. This could involve studying the role of the AhR pathway in the formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene N-oxide, as well as the role of oxidative stress and inflammation in its carcinogenic effects. Future research could also focus on developing more sensitive and specific methods for detecting 1-Nitro-6-azabenzo(a)pyrene N-oxide adducts in biological samples, which could be used for biomonitoring and risk assessment. Finally, future research could explore the potential use of 1-Nitro-6-azabenzo(a)pyrene N-oxide as a tool for cancer therapy, either alone or in combination with other agents.

Synthesis Methods

1-Nitro-6-azabenzo(a)pyrene N-oxide can be synthesized by the reaction of 1-nitropyrene with 6-aminobenzo(a)pyrene in the presence of sodium hydroxide and hydrogen peroxide. The reaction proceeds through a series of steps involving nitration, reduction, and oxidation. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

1-Nitro-6-azabenzo(a)pyrene N-oxide has been widely used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent mutagenic agent that can induce DNA damage and mutations in both prokaryotic and eukaryotic cells. 1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to be a potent carcinogen in animal models, inducing tumors in the liver, lung, and bladder. It has also been implicated in human bladder cancer, where it is believed to be formed from the metabolism of 1-nitropyrene in the bladder epithelium.

properties

CAS RN

138835-33-3

Product Name

1-Nitro-6-azabenzo(a)pyrene N-oxide

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

15-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene

InChI

InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-8-14-16(21(23)24)9-5-11-6-10-17(20)19(13)18(11)14/h1-10H

InChI Key

VPZIZDPGGWCVSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

synonyms

1-nitro-6-azabenzo(a)pyrene N-oxide
1-nitro-azaBaP N-oxide

Origin of Product

United States

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